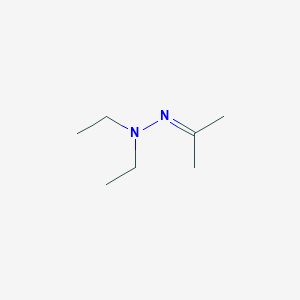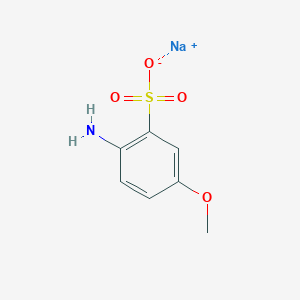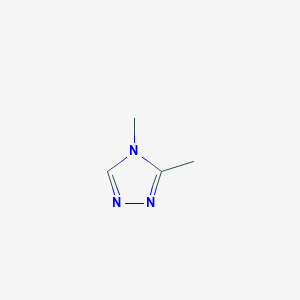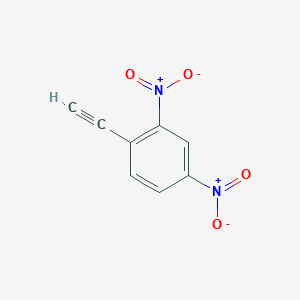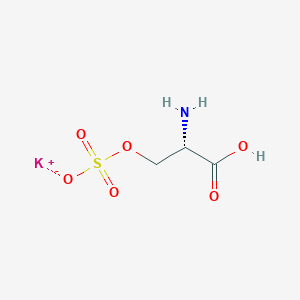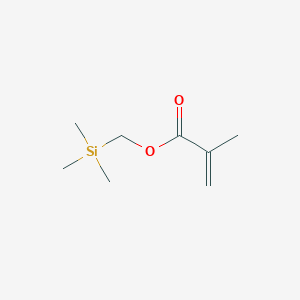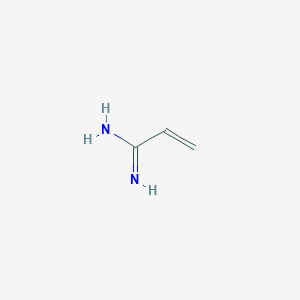
Prop-2-enimidamide
Overview
Description
Prop-2-enimidamide, also known as 2-Propenimidamide, is a chemical compound with the molecular formula C3H6N2 . It is also referred to by other names such as acrylamidine, acrylimidamide, and others .
Synthesis Analysis
The synthesis of prop-2-enamide-based compounds has been reported in several studies. For instance, a study reported the synthesis of differently substituted phenol and aniline derivatives reacting with propargyl bromide in the presence of K2CO3 base and acetone as solvent . Another study reported the synthesis of two compounds, N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide, by treating propargylamine with acryloyl chloride and crotonyl chloride respectively .Molecular Structure Analysis
The molecular structure of Prop-2-enimidamide consists of 3 Carbon atoms, 6 Hydrogen atoms, and 2 Nitrogen atoms . The average mass is 70.093 Da and the monoisotopic mass is 70.053101 Da .Chemical Reactions Analysis
The chemical reactions involving prop-2-enamide-based compounds have been studied in the context of their use as additives in water-based drilling fluids . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Physical And Chemical Properties Analysis
The physical and chemical properties of prop-2-enamide-based compounds have been studied in the context of their use as property enhancers in aqueous bentonite mud . Both copolymers exhibited effectiveness in mud viscosity enhancement .Scientific Research Applications
1. Cancer Development and Chemotherapy
Prop-2-enimidamide, known as propofol, impacts cancer development and chemotherapy. It regulates microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), influencing various signaling pathways such as HIF-1α, MAPK, NF-κB, and Nrf2. Propofol also modulates host immune function. However, its exact correlation with cancer requires further investigation including animal trials and prospective clinical studies (Jiang, Liu, Huang, Zhang, & Kang, 2018).
2. Immunomodulatory Properties
Prop-2-enimidamide (propolis) is known for its immunomodulatory and antitumor properties. It affects antibody production and various cells of the immune system. Its stimulant action on natural killer cells against tumor cells is notable, as is its inhibitory effect on lymphoproliferation. In vitro and in vivo studies demonstrate propolis's modulatory action on murine peritoneal macrophages and its significant role in immunity (Sforcin, 2007).
3. Antituberculosis Activity
Derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one exhibit potent antituberculosis activity. They inhibit Mycobacterium tuberculosis growth and target mycobacterial arylamine N-acetyltransferase (NAT), essential for the intracellular survival of M. tuberculosis. This research provides insights for developing new antituberculosis drugs with mycobacterial NAT inhibition mechanisms (Agre, Tawari, Maitra, Gupta, Munshi, Degani, & Bhakta, 2020).
4. Zika Virus Inhibition
A study on (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) identified it as a potent inhibitor of Zika virus replication. It functions by inhibiting NS4A-mediated formation of Zika virus replication compartments in the endoplasmic reticulum. This research represents a significant step in developing treatments against Zika virus, highlighting a novel target and chemical matter for new ZIKV antivirals (Riva, Goellner, Biering, Huang, Rubanov, Haselmann, Warnes, De Jesus, Martin-Sancho, Terskikh, Harris, Pinkerton, Bartenschlager, & Chanda, 2021).
5. Neuroprotective Properties
Propofol (2,6‐diisopropylphenol), another form of Prop-2-enimidamide, shows neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, acting as a potent antioxidant with anti-inflammatory properties. Laboratory investigations reveal its potential to protect the brain from ischemic injury, highlighting its significance in clinical settings (Kotani, Shimazawa, Yoshimura, Iwama, & Hara, 2008).
Future Directions
properties
IUPAC Name |
prop-2-enimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-3(4)5/h2H,1H2,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPUQAAUHKSVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316525 | |
| Record name | 2-Propenimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enimidamide | |
CAS RN |
19408-49-2 | |
| Record name | 2-Propenimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



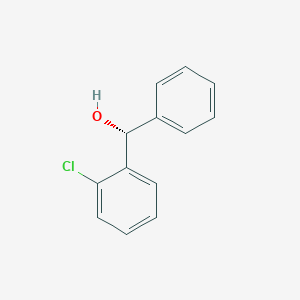

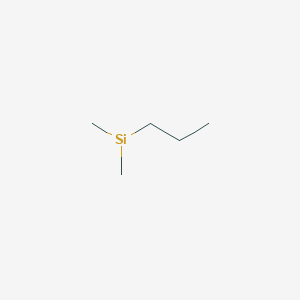
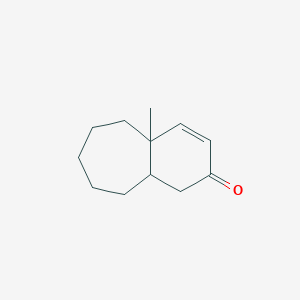

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
